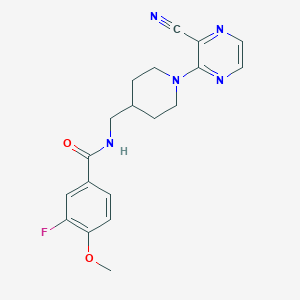
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic organic compound notable for its potential therapeutic applications. This compound features a complex structure that includes a pyrazine ring, a piperidine moiety, and a methoxybenzamide group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C19H21F1N4O2, with a molecular weight of approximately 348.39 g/mol. The compound is classified under heterocyclic compounds due to the presence of multiple ring structures.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₄O₂ |
| Molecular Weight | 348.39 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Melting Point | Not yet determined |
While the precise mechanism of action for this compound is not fully elucidated, preliminary studies suggest that it may interact with various biological pathways, potentially targeting receptors involved in neuropharmacology and oncology.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of related compounds, providing insights into potential applications:
- Antitumor Activity : Compounds similar to this compound have shown promising antitumor activity in vitro. For example, derivatives featuring piperidine rings have been evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines .
- Antibacterial and Antifungal Properties : Some piperidine-based compounds have demonstrated antibacterial and antifungal activities. This suggests that this compound could be explored for similar effects .
Study 1: Antitumor Efficacy
A study published in 2011 evaluated the antitumor effects of several piperidine derivatives on human cancer cell lines. The results indicated that modifications to the piperidine structure enhanced cytotoxicity against specific cancer types, suggesting a potential pathway for developing new anticancer agents .
Study 2: Antibacterial Activity
In another study focusing on the synthesis of piperazine derivatives, researchers found that certain structural modifications led to significant antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for this compound to be effective in combating bacterial infections .
Future Directions
Further research is necessary to explore the full range of biological activities associated with this compound. This includes:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, metabolism, and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Safety Profile Evaluation : Assessing toxicity and side effects through comprehensive toxicological studies.
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-27-17-3-2-14(10-15(17)20)19(26)24-12-13-4-8-25(9-5-13)18-16(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQZGSKOQGZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













